7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor . The synthetic route includes a series of reactions such as cyclocondensation and substitution reactions. The reaction conditions often involve the use of solvents like pyridine and reagents such as carbon disulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of environmentally benign solvents and high-yield reactions are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its anti-inflammatory properties . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of inflammatory markers .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit anti-inflammatory and neuroprotective properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activities and CDK2 inhibition.
Triazolo[1,5-c]pyrimidine derivatives: Studied for their antiviral and anticancer properties.
Uniqueness
7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. Its combination of neuroprotective and anti-inflammatory activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H17N5O |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
InChI |
InChI=1S/C15H17N5O/c1-9-8-13(18-16)20-15(17-9)10(2)14(19-20)11-4-6-12(21-3)7-5-11/h4-8,18H,16H2,1-3H3 |
InChI Key |
DHAONXHUNRXLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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